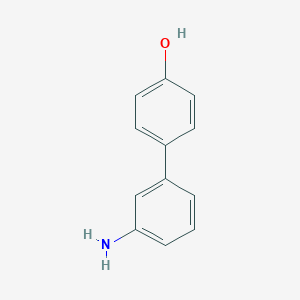

4-(3-Aminophenyl)phenol

Vue d'ensemble

Description

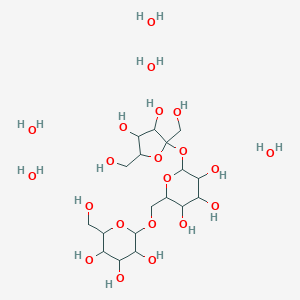

“4-(3-Aminophenyl)phenol” is a compound that belongs to the class of phenols . Phenols are formed by replacing one hydrogen atom from an aromatic hydrocarbon with a –OH group . The structure of phenols consists of two parts: the aromatic ring or the aryl group, and the functional group (OH) or the hydroxyl group .

Synthesis Analysis

The synthesis of aniline-based triarylmethanes, which includes “4-(3-Aminophenyl)phenol”, has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates .

Molecular Structure Analysis

The molecular structure of “4-(3-Aminophenyl)phenol” was studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-Aminophenyl)phenol .

Chemical Reactions Analysis

Phenols, including “4-(3-Aminophenyl)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Physical And Chemical Properties Analysis

Phenols are colorless liquids or solids and turn dark brownish color when exposed to the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . Due to the ability to form hydrogen bonding, phenols are readily soluble in water .

Applications De Recherche Scientifique

Sensing Applications in Analytical Chemistry

Specific Scientific Field

Analytical chemistry

Summary

Boronic acids, including 4-(3-Aminophenyl)phenol, are increasingly utilized in diverse areas of research. One key interaction of boronic acids is with diols, which leads to their utility in various sensing applications. These applications can be either homogeneous assays or heterogeneous detection. Boronic acids can be employed at the interface of the sensing material or within the bulk sample .

Methods of Application

- Fluorescent Sensing : 4-(3-Aminophenyl)phenol can be functionalized with fluorescent tags and used as a sensor for specific analytes. For instance, 3-aminophenylboronic acid-functionalized graphene quantum dots were employed for the selective detection of D-glucose in rat striatum .

Results

Polyphenol Applications in Health

Specific Scientific Field

Health and medicine

Summary

Polyphenols, including 4-(3-Aminophenyl)phenol, have received significant attention due to their potential health benefits. These compounds are phenolic rings with attached functional groups and find applications in various segments, from food processing to pharmaceuticals. Previous studies have demonstrated the use of polyphenols in traditional medicine formulations .

Methods of Application

Results

These are just two of the six unique applications of 4-(3-Aminophenyl)phenol. If you’d like more information on the remaining applications, feel free to ask

Safety And Hazards

Propriétés

IUPAC Name |

4-(3-aminophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUGPMFSEHZORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373341 | |

| Record name | 4-(3-aminophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminophenyl)phenol | |

CAS RN |

107865-00-9 | |

| Record name | 4-(3-aminophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)

![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)